molecular formula C15H8ClN3O2 B8782422 2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione CAS No. 88805-82-7

2-(4-chloro-1H-indazol-3-yl)isoindoline-1,3-dione

Cat. No. B8782422
M. Wt: 297.69 g/mol
InChI Key: QHZITZAZGLSGEG-UHFFFAOYSA-N
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Patent
US04533731

Procedure details

To 50 ml of dioxane were added 5.66 g of 3-amino-4-chloroindazole thus obtained and 6.68 g of phthalic anhydride, and the mixture was stirred for 5 hours at 120° C. After the mixture was condensed under reduced pressure, the condensed residue was added with 30 ml of diethyl ether and stirred under cooling with ice and water for 30 minutes to separate crystals. Then the crystals were obtained by filtration and dried under reduced pressure to give 9.96 g of 3-phthalimido-4-chloroindazole having the following analytical values in a yield of 89%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCOCC1.[NH2:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[Cl:17])[NH:10][N:9]=1.[C:18]1(=O)[O:23][C:21](=[O:22])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12.C(OCC)C>O>[C:18]1(=[O:23])[N:7]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[Cl:17])[NH:10][N:9]=2)[C:21](=[O:22])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5.66 g
Type
reactant
Smiles
NC1=NNC2=CC=CC(=C12)Cl
Step Two
Name
Quantity
6.68 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to separate crystals
CUSTOM
Type
CUSTOM
Details
Then the crystals were obtained by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1C1=NNC3=CC=CC(=C13)Cl)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.96 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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